molecular formula C16H15ClN4O B13778082 Benzonitrile, 4-chloro-2-[[4-[(2-hydroxyethyl)amino]-2-methylphenyl]azo]- CAS No. 72968-68-4

Benzonitrile, 4-chloro-2-[[4-[(2-hydroxyethyl)amino]-2-methylphenyl]azo]-

Cat. No.: B13778082
CAS No.: 72968-68-4
M. Wt: 314.77 g/mol
InChI Key: IXOXJFDILDBSDX-UHFFFAOYSA-N
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Description

Benzonitrile, 4-chloro-2-[[4-[(2-hydroxyethyl)amino]-2-methylphenyl]azo]- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a benzonitrile core substituted with a chloro group and an azo linkage to a hydroxyethylamino-methylphenyl group. It is primarily used in the synthesis of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 4-chloro-2-[[4-[(2-hydroxyethyl)amino]-2-methylphenyl]azo]- typically involves multiple steps. One common method is the diazotization of 4-chloro-2-aminobenzonitrile followed by coupling with 4-[(2-hydroxyethyl)amino]-2-methylphenol. The reaction conditions often require acidic or basic environments to facilitate the diazotization and coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-chloro-2-[[4-[(2-hydroxyethyl)amino]-2-methylphenyl]azo]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Benzonitrile, 4-chloro-2-[[4-[(2-hydroxyethyl)amino]-2-methylphenyl]azo]- has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized in the production of pigments, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzonitrile, 4-chloro-2-[[4-[(2-hydroxyethyl)amino]-2-methylphenyl]azo]- involves its interaction with molecular targets such as enzymes and receptors. The azo linkage can undergo reduction to form amines, which may interact with biological targets. The chloro and hydroxyethylamino groups can also participate in various biochemical pathways, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-chlorobenzonitrile: A benzonitrile derivative with similar structural features but different functional groups.

    4-Chlorobenzonitrile: A simpler compound with a chloro group and a nitrile group.

    2,4-Dichlorobenzonitrile: Contains two chloro groups and a nitrile group, used in different applications.

Uniqueness

Benzonitrile, 4-chloro-2-[[4-[(2-hydroxyethyl)amino]-2-methylphenyl]azo]- is unique due to its complex structure, which includes an azo linkage and multiple functional groups. This complexity allows for diverse chemical reactivity and a wide range of applications in various fields.

Properties

CAS No.

72968-68-4

Molecular Formula

C16H15ClN4O

Molecular Weight

314.77 g/mol

IUPAC Name

4-chloro-2-[[4-(2-hydroxyethylamino)-2-methylphenyl]diazenyl]benzonitrile

InChI

InChI=1S/C16H15ClN4O/c1-11-8-14(19-6-7-22)4-5-15(11)20-21-16-9-13(17)3-2-12(16)10-18/h2-5,8-9,19,22H,6-7H2,1H3

InChI Key

IXOXJFDILDBSDX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NCCO)N=NC2=C(C=CC(=C2)Cl)C#N

Origin of Product

United States

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